Cholestan-3-ol, (3beta,5beta)-
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Overview
Description
(3S,5R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a cholestanoid.
Scientific Research Applications
Environmental Presence and Detection
Cholestan-3-ol, (3beta,5beta) and cholesterol have been found in domestic sewage, with cholesterol detectable in clear effluent after sludge treatment but 5beta-cholestan-3beta-ol undetectable in treated sewage. These sterols are difficult to detect in marine bay water due to other lipid-like materials (Smith et al., 1968).
Biochemical Analysis and Enzymatic Properties
The 3beta-hydroxysteroid oxidase from Streptomyces violascens shows high substrate specificity for 3beta-hydroxysteroids, including cholesterol and 5alpha-cholestan-3beta-ol. This enzyme is important for understanding the biochemical pathways involving these sterols (Tomioka et al., 1976).
Cell Proliferation and Cycle Progression
Studies on human leukemia cells reveal that specific structural features of sterols, including the beta-hydroxyl group at C-3 and the unsaturated bond at Delta5, are necessary for cell proliferation and cycle progression. Analog sterols like 5beta-cholestan-3beta-ol can inhibit cell growth and disrupt the cell cycle, particularly in the G2/M phase (Suárez et al., 2005).
Sterol Metabolism and Biosynthesis
The enzyme 3-beta-hydroxysteroid dehydrogenase in rat liver catalyzes the conversion of 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol, a key step in sterol metabolism (Shefer et al., 1966).
Pollution Indicators
5beta-cholestan-3beta-ol is a strong indicator of fecal pollution in water. Its presence and extraction methods, especially from polluted water, are crucial for environmental monitoring (Wun et al., 1978).
properties
Molecular Formula |
C27H48O |
---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(3S,5R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21+,22?,23?,24?,25?,26?,27?/m1/s1 |
InChI Key |
QYIXCDOBOSTCEI-WXXXDBQUSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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